molecular formula C6H12O3S B8739240 Cyclobutylmethyl methanesulfonate

Cyclobutylmethyl methanesulfonate

Cat. No.: B8739240
M. Wt: 164.22 g/mol
InChI Key: FKGIKRMZMCYOAL-UHFFFAOYSA-N
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Description

Cyclobutylmethyl methanesulfonate is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyclobutylmethyl methanesulfonate, and how can reaction conditions be tailored to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of cyclobutylmethanol using methanesulfonyl chloride under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using a base like triethylamine to neutralize HCl byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Characterization should combine 1^1H/13^13C NMR to confirm ester formation and HPLC (>95% purity) to validate purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Given its structural similarity to alkylating agents like ethyl methanesulfonate (a known mutagen ), strict safety measures are required:

  • PPE : OSHA-compliant chemical goggles, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Decontamination : Immediate washing with soap/water for skin contact and ethanol for equipment cleanup .
  • Waste Disposal : Segregate as hazardous waste, adhering to institutional guidelines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:

  • Spectroscopy : 1^1H NMR (δ ~3.0 ppm for CH3_3SO3_3 group) and IR (S=O stretch at ~1350–1160 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ .
  • Elemental Analysis : Carbon/hydrogen/sulfur ratios should align with theoretical values .

Advanced Research Questions

Q. How does this compound’s steric profile influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclobutyl group introduces steric hindrance, slowing SN2 kinetics compared to smaller esters (e.g., methyl methanesulfonate). To study this, conduct kinetic assays under varying temperatures/polar solvents (e.g., DMSO). Monitor reaction progress via 19^19F NMR (if fluorinated nucleophiles) or GC-MS. Computational modeling (e.g., DFT) can map transition states and quantify steric effects .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in multi-step syntheses?

  • Methodological Answer : Discrepancies often arise from competing elimination (E2) or solvolysis. Mitigation strategies include:

  • Condition Screening : Test solvents (e.g., THF vs. DMF) and bases (e.g., DBU vs. K2_2CO3_3) .
  • In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates .
  • Isotopic Labeling : 18^{18}O-labeled methanesulfonate to trace hydrolysis pathways .

Q. How can this compound serve as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : The cyclobutyl group’s rigidity can induce stereoselectivity. For example, in alkylation reactions, use chiral catalysts (e.g., BINOL-derived phosphates) to control enantioselectivity. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation .

Q. What computational tools predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model its binding to proteins. Parameterize the force field using quantum mechanical calculations (e.g., Gaussian09) for the sulfonate group. Validate predictions with SPR (surface plasmon resonance) binding assays .

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

cyclobutylmethyl methanesulfonate

InChI

InChI=1S/C6H12O3S/c1-10(7,8)9-5-6-3-2-4-6/h6H,2-5H2,1H3

InChI Key

FKGIKRMZMCYOAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclobutanemethanol (24.9 g; 0.287 mol) and methanesulfonyl chloride (35.3 g; 0.302 mol) in dry ether (250 ml) was cooled to -20° C. under dry nitrogen. Triethylamine (44 ml; 0.32 mol) was added dropwise over 15 min with external cooling so that the reaction temperature remained below -5° C. The reaction mixture was allowed to warm to room temperature over 1 h and then filtered. The remaining solid was washed with ether. The ether solutions were combined and the ether evaporated, to afford crude cyclobutylmethyl methanesulfonate (48.75 g) as a pale yellow liquid, which was used in the next step without further purification. NMR - d(CDCl3 ; 60 MHz) 1.6-2.9 (7H, m), 3.0 (3H, s) and 4.1 (2H, d, J=7 Hz).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two

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